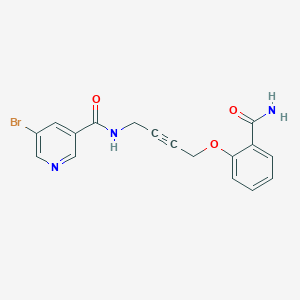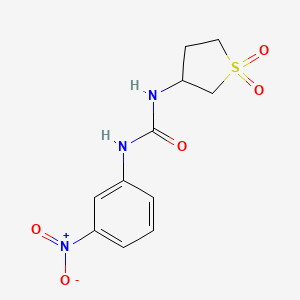
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea, also known as DNTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has also been found to induce DNA damage and activate signaling pathways that lead to apoptosis.
Biochemical and Physiological Effects
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been found to have several biochemical and physiological effects. Studies have shown that 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has also been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea in lab experiments is its high potency and selectivity. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been found to be effective at low concentrations, which makes it a cost-effective and efficient tool for scientific research. However, one of the limitations of using 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is its potential toxicity. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been found to be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
For the study of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea include the development of analogs with improved potency and selectivity, investigation of its potential in the treatment of various diseases, and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea involves the reaction of 3-nitrophenyl isothiocyanate with thiourea in the presence of a base. This reaction results in the formation of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea as a yellow crystalline solid. The purity of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can be improved by recrystallization from an appropriate solvent. The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been reported in the literature, and several modifications have been proposed for improving the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea is in the field of cancer research. Studies have shown that 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c15-11(13-9-4-5-20(18,19)7-9)12-8-2-1-3-10(6-8)14(16)17/h1-3,6,9H,4-5,7H2,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMJKMPLBWUCKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,1-Dioxothiolan-3-yl)-3-(3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2389772.png)
![2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B2389773.png)
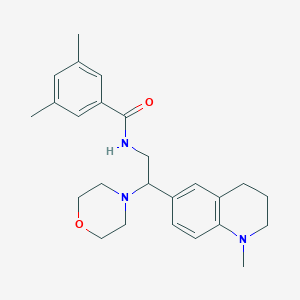

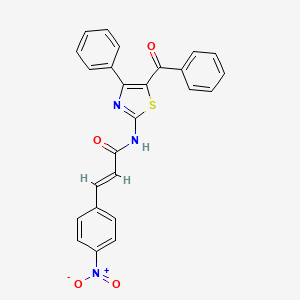

![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)
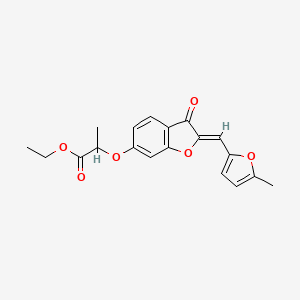
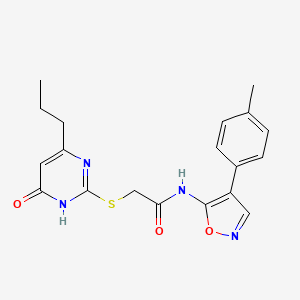
![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)
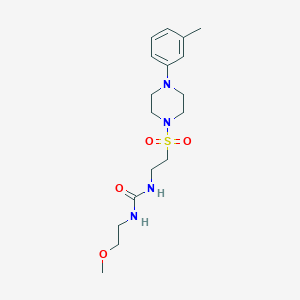
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)

